molecular formula C11H7F2NO B6366515 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111112-94-7

6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366515
CAS RN: 1111112-94-7
M. Wt: 207.18 g/mol
InChI Key: AGJUNVOUXKOFAN-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is a versatile compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound has a wide range of applications in biomedical research, including in the synthesis of drugs, in the study of biological processes, and in the development of therapeutic agents.

Scientific Research Applications

6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is widely used in scientific research. It has been used in the synthesis of drugs and in the study of biological processes. It has also been used in the development of therapeutic agents, such as anti-cancer drugs. Additionally, this compound has been used in the synthesis of other organic compounds, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It may also interact with other proteins, such as G-protein coupled receptors.
Biochemical and Physiological Effects
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to interact with G-protein coupled receptors, which may lead to changes in the activity of certain proteins. Additionally, this compound has been shown to have anti-cancer activity in certain cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, in laboratory experiments include its high purity, its solubility in both water and organic solvents, and its availability in a variety of concentrations. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its cost.

Future Directions

The future directions for research involving 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to identify new synthetic methods for the production of this compound. Finally, further research is needed to explore the potential of this compound as a drug delivery system.

Synthesis Methods

6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%, is synthesized using a two-step process. The first step involves the reaction of 2-chloro-6-fluorophenol with sodium hydroxide in an aqueous solution. This reaction produces 2-hydroxy-6-fluorophenol. The second step involves the reaction of 2-hydroxy-6-fluorophenol with 2,6-difluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 6-(2,6-difluorophenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

6-(2,6-difluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-1-4-8(13)11(7)9-5-2-6-10(15)14-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUNVOUXKOFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682725
Record name 6-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111112-94-7
Record name 6-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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